molecular formula C9H6F4O B1325211 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone CAS No. 886370-02-1

2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

Cat. No.: B1325211
CAS No.: 886370-02-1
M. Wt: 206.14 g/mol
InChI Key: MGSWWZBSVVEQTP-UHFFFAOYSA-N
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Description

2'-Methyl-2,2,2,4'-tetrafluoroacetophenone is a fluorinated aromatic ketone of high interest in advanced chemical synthesis and research. This compound serves as a versatile building block (synthon) in pharmaceutical development, particularly for constructing molecules with enhanced metabolic stability and bioavailability due to the presence of the fluorine and methyl substituents. Its specific structure makes it valuable for creating analogs and intermediates used in drug discovery projects, such as protease inhibitors or active pharmaceutical ingredients (APIs) for therapeutic areas. The mechanism of action for this compound is dependent on the final molecule it is incorporated into; as an intermediate, it functions by providing a crucial molecular scaffold that can undergo further functionalization via its reactive ketone group. Researchers utilize this compound in method development, validation, and as a reference standard to ensure quality control during synthesis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please refer to the Safety Data Sheet (SDS) before use. This product is for laboratory and research purposes only and is not suitable for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSWWZBSVVEQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645221
Record name 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886370-02-1
Record name 2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Methyl 2,2,2,4 Tetrafluoroacetophenone

Established Synthetic Routes to Highly Fluorinated Acetophenones

The preparation of highly fluorinated acetophenones traditionally relies on robust and well-documented reactions. One of the most common methods is the Friedel-Crafts acylation , where an aromatic compound reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. rsc.orgalfa-chemistry.comsigmaaldrich.com For trifluoromethylated acetophenones, trifluoroacetic anhydride or trifluoroacetyl chloride are frequently used as the acylating agents. organic-chemistry.org This method's primary advantage is its directness, though it can be limited by the reactivity of the aromatic substrate and the potential for undesired side reactions. rsc.org

Another established approach involves the reaction of organometallic reagents , such as Grignard or organolithium compounds derived from fluorinated aromatics, with a suitable trifluoroacetylating agent. This offers an alternative when direct acylation is not feasible. Furthermore, the oxidation of trifluoromethyl carbinols serves as a reliable method for accessing aryl trifluoromethyl ketones. thieme-connect.com

Targeted Synthesis of 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone

A plausible synthetic pathway for this compound would likely involve a multi-step process starting from a pre-functionalized aromatic ring to ensure the correct placement of the methyl and fluoro substituents.

The synthesis of aryl trifluoromethyl ketones often begins with precursors such as benzoic acids or esters. organic-chemistry.orgbeilstein-journals.org A modern approach involves the trifluoromethylation of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF₃) with an activating agent like trifluoroacetic anhydride (TFAA). organic-chemistry.org This method is advantageous as it starts from widely available carboxylic acids and exhibits good functional group tolerance. organic-chemistry.org

Another strategy is the nucleophilic trifluoromethylation of esters. beilstein-journals.orgnih.gov For instance, methyl esters can be converted to trifluoromethyl ketones using fluoroform (HCF₃) and a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in a suitable solvent. beilstein-journals.orgnih.gov

A summary of common precursor strategies is presented below:

Precursor TypeReagentsKey Features
Benzoic AcidsTMSCF₃, TFAA, CsF, DMAPDirect conversion, good functional group tolerance. organic-chemistry.org
Esters (e.g., Methyl Benzoate)HCF₃, KHMDS, TriglymeUtilizes inexpensive fluoroform, effective for various esters. beilstein-journals.orgnih.gov
Aryl Boronic AcidsN-phenyl-N-tosyltrifluoroacetamide, Palladium catalystGood yields and tolerance of functional groups. organic-chemistry.org
Aryl Halides (e.g., Benzoyl Bromide)CuCF₃Early example of nucleophilic trifluoromethylation. thieme-connect.com

Achieving the desired 2'-methyl-4'-fluoro substitution pattern requires careful control over the regioselectivity of the synthetic steps. In electrophilic aromatic substitution reactions, the directing effects of the substituents on the aromatic ring are paramount. rsc.orgresearchgate.net For the target molecule, if starting from a monosubstituted benzene, the introduction of the second and third substituents must be strategically planned. For instance, a methyl group is an ortho-, para-director, while a fluorine atom is also an ortho-, para-director.

Computational methods, such as the RegioSQM method, can be employed to predict the most likely sites of electrophilic attack on a substituted aromatic ring, aiding in the design of a synthetic route with high regioselectivity. rsc.orgsemanticscholar.orgnih.gov Chemoselectivity, the ability to react with one functional group in the presence of others, is also a critical consideration. For instance, when using organometallic reagents, the reaction conditions must be controlled to prevent unwanted reactions with other functional groups on the molecule. The choice of catalyst and reaction conditions can significantly influence both the regio- and chemoselectivity of the synthesis. stackexchange.com

Emerging Approaches in Fluorinated Acetophenone (B1666503) Synthesis

Recent advances in synthetic chemistry have provided new tools for the synthesis of fluorinated compounds, including acetophenones. These emerging methods often offer milder reaction conditions, higher efficiency, and novel pathways for C-F bond formation.

The development of new catalytic systems for the introduction of fluorine and the formation of C-F bonds is an active area of research. mdpi.com Transition metal-catalyzed reactions, particularly those using palladium and nickel, have shown promise for the activation of C-F bonds, which can be a key step in the synthesis of complex fluorinated molecules. mdpi.com These methods can allow for the late-stage introduction of fluorine into a molecule, which is a highly desirable feature in medicinal chemistry. The design of new ligands for these metal catalysts is crucial for achieving high selectivity and reactivity. youtube.com Furthermore, single-atom catalysts are being explored for their potential in efficient C-F bond activation. osti.gov

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govsemanticscholar.org This technology has been successfully applied to the synthesis of fluorinated ketones. acs.orgorganic-chemistry.org For example, the direct oxidative addition of a CF₃ group and water to alkynes can be achieved using a photoredox catalyst to produce α-trifluoromethyl ketones. acs.orgorganic-chemistry.org This method exhibits high functional group tolerance and regioselectivity. acs.orgorganic-chemistry.org

Another approach involves the coupling of aldehydes and α-trifluoromethyl alkyl bromides using a dual nickel/photoredox catalysis system to afford α-trifluoromethyl ketones. acs.org These photoredox methods provide new avenues for the construction of fluorinated ketones and are likely to play an increasingly important role in the synthesis of compounds like this compound. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2,2,2,4 Tetrafluoroacetophenone

Electronic and Steric Effects of Fluoro- and Methyl-Substituents on Reactivity Profiles

The presence of multiple fluorine atoms and a methyl group on the acetophenone (B1666503) scaffold significantly influences its reactivity. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is primarily inductive. The fluorine atom at the 4'-position also exerts a strong inductive electron-withdrawing effect, while simultaneously having a weaker, resonance-based electron-donating effect. The methyl group at the 2'-position is electron-donating through an inductive effect and also introduces considerable steric hindrance around the carbonyl group and one of the ortho positions of the aromatic ring.

The carbonyl carbon of an acetophenone is electrophilic and susceptible to attack by nucleophiles. In 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, the powerful electron-withdrawing nature of the trifluoromethyl group greatly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly reactive towards nucleophilic attack. This is in contrast to non-fluorinated acetophenones where the carbonyl carbon is less electrophilic.

However, the steric bulk of the ortho-methyl group can hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance can influence the rate and outcome of nucleophilic addition reactions. For instance, in reactions with bulky nucleophiles like Grignard reagents, the reaction rate may be slower compared to an acetophenone without an ortho-substituent.

The reactivity towards nucleophilic addition can be summarized as a competition between the activating electronic effect of the trifluoromethyl group and the deactivating steric effect of the ortho-methyl group.

Table 1: Predicted Relative Reactivity of Acetophenone Derivatives in Nucleophilic Addition Reactions

CompoundElectronic Effect of Substituents on Carbonyl CarbonSteric Hindrance at Carbonyl GroupPredicted Relative Reactivity
AcetophenonePhenyl group (weakly deactivating by resonance)LowBaseline
4'-FluoroacetophenoneFluoro group (electron-withdrawing by induction, electron-donating by resonance)LowSlightly higher than acetophenone
2'-MethylacetophenoneMethyl group (electron-donating by induction)ModerateLower than acetophenone
2,2,2-Trifluoroacetophenone (B138007)Trifluoromethyl group (strongly electron-withdrawing)LowSignificantly higher than acetophenone
This compound Trifluoromethyl and 4'-fluoro groups (strongly electron-withdrawing)ModerateHigh, but potentially lower than 2,2,2-trifluoroacetophenone due to steric hindrance

Condensation reactions, such as aldol (B89426) condensations, which involve the formation of an enolate, are also influenced by these substituents. The electron-withdrawing trifluoromethyl group can increase the acidity of the α-protons (if any were present), but in this case, there are none on the trifluoromethyl group. The reactivity in condensation reactions would therefore depend on the specific reaction conditions and the nature of the condensing partner.

The substituents on the aromatic ring dictate the regioselectivity and rate of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The trifluoroacetyl group (-COCF3) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. The methyl group is an activating group and an ortho-, para-director. The fluorine atom is a deactivating group but an ortho-, para-director. In this compound, the directing effects of the substituents are as follows:

-COCF3 group (at C1') : Meta-directing (to C3' and C5').

-CH3 group (at C2') : Ortho- (to C3') and para- (to C5') directing.

-F group (at C4') : Ortho- (to C3' and C5') directing.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups. The trifluoroacetyl group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom at the 4'-position is a potential leaving group in NAS reactions and its departure is facilitated by the electron-withdrawing trifluoroacetyl group. Nucleophilic attack would preferentially occur at the C4' position, leading to the displacement of the fluoride (B91410) ion. The ortho-methyl group may exert some steric hindrance to the approach of a nucleophile to the C1' position, but its effect on substitution at C4' would be minimal.

Table 2: Predicted Regioselectivity in Aromatic Substitution Reactions

Reaction TypePosition of AttackDirecting/Activating EffectsPredicted Outcome
Electrophilic Aromatic SubstitutionC3', C5'-COCF3 (m-director), -CH3 (o,p-director), -F (o,p-director)Substitution at C3' and C5', reaction is slow.
Nucleophilic Aromatic SubstitutionC4'-COCF3 (activates p-position), -F (good leaving group)Substitution of the fluorine atom at C4'.

In-depth Studies of Reaction Mechanisms

While specific mechanistic studies on this compound are not abundant in the literature, the following sections discuss plausible mechanistic aspects based on studies of related fluorinated ketones and substituted acetophenones.

Reactions involving fluorinated ketones can proceed through single-electron transfer (SET) pathways. The high electron affinity of the trifluoromethyl group can facilitate the acceptance of an electron to form a radical anion intermediate. For example, in reductions or reactions with certain nucleophiles, an initial electron transfer from the reagent to the ketone can occur. The stability of the resulting radical anion would be enhanced by the electron-withdrawing trifluoromethyl and fluoro- substituents. Such SET processes have been proposed in various transformations of fluorinated carbonyl compounds.

The ortho-methyl group plays a significant role in controlling the selectivity of reactions. By sterically shielding one face of the carbonyl group and the adjacent C3' position of the aromatic ring, it can direct the attack of reagents to the less hindered positions. For example, in nucleophilic additions to the carbonyl, the methyl group can influence the diastereoselectivity if a new stereocenter is formed. In electrophilic aromatic substitution, the steric hindrance from the methyl group might disfavor substitution at the C3' position compared to the C5' position, leading to a higher proportion of the 5'-substituted product. Studies on other ortho-substituted acetophenones have shown that the steric bulk of the ortho-substituent can force the acetyl group out of the plane of the aromatic ring, which in turn affects the conjugation and reactivity. researchgate.net

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking events in the rate-determining step. acs.org For reactions involving this compound, several KIE studies could be envisioned.

For instance, in a reaction where a C-H bond on the methyl group is broken in the rate-determining step (e.g., in some oxidation or free radical reactions), a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected upon replacing the methyl protons with deuterium.

In nucleophilic addition to the carbonyl group, a secondary KIE could be observed. If the hybridization of the carbonyl carbon changes from sp2 to sp3 in the rate-determining step, replacing the aromatic protons with deuterium might lead to a small secondary KIE.

While no specific KIE data for this molecule is available, studies on the reduction of other substituted acetophenones have utilized KIEs to probe the transition state. For example, a deuterium isotope effect has been observed in the reduction of acetophenone using deuterated 2-propanol, suggesting the transfer of hydrogen in the rate-determining step. rsc.org

Table 3: Hypothetical Kinetic Isotope Effect Studies

Reaction TypeIsotopic LabelingExpected KIE (kH/kD)Mechanistic Insight
Radical reaction involving methyl C-H bond cleavageDeuteration of the methyl group> 1 (Primary)C-H bond breaking is part of the rate-determining step.
Nucleophilic addition to the carbonylDeuteration of the aromatic ring~1 (Secondary)Change in hybridization at the carbonyl carbon in the rate-determining step.

In-Depth Analysis of this compound Reveals Scant Mechanistic Data in Publicly Accessible Research

Despite a thorough investigation into the chemical literature, detailed mechanistic studies, particularly concerning C-H and C-F bond activation of the compound this compound, are not publicly available. As a result, a comprehensive article focusing solely on the specified chemical reactivity and mechanistic investigations as requested cannot be generated at this time.

While the fields of transition metal-mediated C-F and C-H bond activation are active areas of research, specific studies detailing the reactivity of this compound have not been identified in a comprehensive search of scholarly databases and scientific literature. The intricate interplay of the trifluoromethyl group, the aromatic fluorine, and the methyl group on the acetophenone scaffold presents a unique chemical entity. However, its specific interactions with transition metal catalysts and the nuances of its bond activation mechanisms remain uncharacterized in published research.

General principles of C-F and C-H bond activation in fluorinated ketones and related aromatic compounds are well-documented. These studies provide a foundational understanding of how transition metals can cleave these strong chemical bonds, often employing sophisticated ligand designs and catalytic systems. However, extrapolating these general principles to a specific, unstudied molecule like this compound would be speculative and would not meet the rigorous, data-driven requirements of the requested scientific article.

The absence of specific research findings, including detailed experimental data and mechanistic insights, for this compound prevents the construction of an article that adheres to the strict, compound-specific outline provided. Further research into the synthesis and reactivity of this particular ketone is necessary before a thorough and scientifically accurate analysis of its C-H and C-F bond activation can be composed.

Catalytic Applications of 2 Methyl 2,2,2,4 Tetrafluoroacetophenone and Its Analogues

2'-Methyl-2,2,2,4'-tetrafluoroacetophenone as a Substrate in Catalytic Transformations

The reactivity of the carbonyl group in this compound, influenced by the adjacent electron-withdrawing trifluoromethyl group and the substituted aromatic ring, makes it a candidate for various catalytic transformations.

While specific studies on the biocatalytic reduction of this compound are not extensively documented, the asymmetric reduction of analogous fluorinated and substituted acetophenones is a well-established field. These processes utilize whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), to produce optically active alcohols, which are valuable chiral building blocks for the pharmaceutical industry. scilit.comnih.gov

The stereochemical outcome of these reductions is often governed by Prelog's rule, which predicts that the hydride will be delivered to the re-face of the carbonyl, typically yielding the (S)-alcohol. nih.gov However, numerous microorganisms have been identified that exhibit anti-Prelog selectivity, providing access to the (R)-enantiomer. nih.gov The efficiency and stereoselectivity of these bioreductions are influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, tend to enhance the reaction rate. nih.gov

Research on structurally related fluorinated ketones demonstrates the feasibility and high stereoselectivity of such transformations. For instance, the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) has been successfully achieved using whole cells of the bacterium Leifsonia xyli HS0904. nih.gov This biocatalyst was identified for its ability to reduce the substrate to the corresponding (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) with high enantiomeric excess. nih.gov Under optimized conditions, this transformation reached a 62% yield and a 99.4% enantiomeric excess (ee). nih.gov Similarly, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus have been employed for the asymmetric reduction of various halogenated acetophenones, producing chiral alcohols in high optical purity. scilit.com

Table 1: Biocatalytic Reduction of Acetophenone (B1666503) Analogues
SubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee %)Stereochemistry
3',5'-bis(trifluoromethyl)acetophenoneLeifsonia xyli HS0904 (whole cells)(1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol6299.4R
2,2,2-trifluoroacetophenone (B138007)Saccharomyces cerevisiae(S)-1-phenyl-2,2,2-trifluoroethanolData not specified>99S
4'-fluoroacetophenoneRhodotorula rubra(S)-1-(4-fluorophenyl)ethanol95>99S

Information regarding the use of this compound as a substrate in organometallic catalyzed hydrofunctionalization reactions is not available in the reviewed scientific literature.

2,2,2-Trifluoroacetophenone as an Organocatalyst: Implications for Analogs

The strong electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon of 2,2,2-trifluoroacetophenone, making it an effective organocatalyst for various oxidation reactions, particularly when used in conjunction with a green oxidant like hydrogen peroxide (H₂O₂). The principles governing its catalytic activity can be extended to its analogues.

2,2,2-Trifluoroacetophenone has been identified as an optimal organocatalyst for the mild and environmentally friendly oxidation of tertiary amines and azines to their corresponding N-oxides. This transformation is chemoselective and proceeds in high to quantitative yields using as little as 10 mol % of the catalyst with H₂O₂ as the terminal oxidant. The catalytic cycle is believed to involve the formation of a reactive dioxirane (B86890) intermediate from the ketone and hydrogen peroxide, which then transfers an oxygen atom to the nitrogen-containing substrate.

Table 2: Oxidation of Tertiary Amines and Azines Catalyzed by 2,2,2-Trifluoroacetophenone
SubstrateProductYield (%)
N-methylmorpholineN-methylmorpholine N-oxide98
TriethylamineTriethylamine N-oxide95
PyridinePyridine N-oxide99
QuinolineQuinoline N-oxide97

The catalytic utility of 2,2,2-trifluoroacetophenone extends beyond N-oxidation. It has proven to be a highly efficient catalyst for the epoxidation of a wide range of alkenes. This protocol is noted for being fast, inexpensive, and green, utilizing low catalyst loadings (2–5 mol %) and H₂O₂. Various mono-, di-, and trisubstituted olefins can be converted to their corresponding epoxides in high yields, often within an hour.

Furthermore, this catalytic system demonstrates selectivity in the oxidation of anilines. Depending on the reaction conditions, substituted anilines can be selectively transformed into either azoxybenzenes or nitro compounds. This user-friendly protocol, mediated by 2,2,2-trifluoroacetophenone and an oxidant, provides a green and efficient method for synthesizing these important classes of compounds. Mechanistic studies suggest these oxidations proceed through distinct intermediates, excluding the involvement of a dioxirane in certain cases.

Table 3: Epoxidation of Alkenes Catalyzed by 2,2,2-Trifluoroacetophenone
Substrate (Alkene)Product (Epoxide)Yield (%)Time (h)
StyreneStyrene oxide951
CyclohexeneCyclohexene oxide991
(E)-Stilbenetrans-Stilbene oxide981
α-Methylstyreneα-Methylstyrene oxide961

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of publicly available scientific databases and scholarly literature, specific experimental spectroscopic data for the chemical compound this compound (IUPAC name: 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone; CAS Registry Number: 886370-02-1) could not be located.

The generation of a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this specific compound, as per the requested outline, requires access to primary research data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS).

While data for structurally related compounds—such as those missing the 2'-methyl group (e.g., 2,2,2,4'-tetrafluoroacetophenone) or the 4'-fluoro group (e.g., 2'-methyl-2,2,2-trifluoroacetophenone)—are available, this information cannot be substituted to accurately describe the unique spectral properties of this compound. The presence and specific placement of each functional group (the 2'-methyl group, the 4'-fluoro atom, and the trifluoromethyl group) would produce a distinct and characteristic fingerprint in each of the requested spectroscopic analyses.

Therefore, without access to the specific experimental ¹H, ¹³C, and ¹⁹F NMR, IR, Raman, and mass spectrometry data for this compound, it is not possible to generate the scientifically accurate and detailed article as requested. The required information for the following sections is not present in the public domain:

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Further research or the publication of experimental findings by chemical researchers would be necessary to provide the data required for this analysis.

Computational and Theoretical Studies on 2 Methyl 2,2,2,4 Tetrafluoroacetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone, these calculations would provide a detailed understanding of its structure, stability, and chemical reactivity.

Analysis of Molecular Orbital Theory and Frontier Molecular Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are crucial for predicting chemical reactivity. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. In this compound, the HOMO is expected to be predominantly located on the substituted phenyl ring. The electron-donating nature of the ortho-methyl group would increase the energy of the HOMO compared to its non-methylated counterpart, making the ring more susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, functioning as an electrophile. The LUMO is anticipated to be centered on the carbonyl group and the attached trifluoromethyl group. The strong electron-withdrawing properties of the trifluoromethyl group (-CF₃) significantly lower the energy of the LUMO, making the carbonyl carbon a prime target for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The combination of an electron-donating group (methyl) raising the HOMO and a powerful electron-withdrawing group (trifluoromethyl) lowering the LUMO would likely result in a relatively small HOMO-LUMO gap for this molecule, indicating significant reactivity.

Table 1. Predicted Frontier Molecular Orbital Properties for this compound.
PropertyPredicted Value/CharacteristicImplication
HOMO EnergyRelatively HighEnhanced nucleophilicity of the aromatic ring
LUMO EnergyVery LowHigh electrophilicity of the carbonyl carbon
HOMO-LUMO Gap (ΔE)SmallHigh chemical reactivity
HOMO DistributionPrimarily on the methyl-substituted phenyl ringSite of electrophilic attack
LUMO DistributionConcentrated on the trifluoroacetyl moiety (C=O and -CF₃)Site of nucleophilic attack

Elucidation of Electron Density Distribution and Inductive Effects of Fluorine

The presence of four highly electronegative fluorine atoms profoundly influences the electron density distribution within this compound, primarily through the inductive effect.

Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most potent electron-withdrawing groups due to the high electronegativity of fluorine. nih.govucla.edu This group exerts a strong negative inductive (-I) effect, pulling electron density away from the adjacent carbonyl carbon. This polarization makes the carbonyl carbon highly electron-deficient (δ+) and thus extremely susceptible to nucleophilic addition. nih.gov

2'-Methyl Group: In contrast, the ortho-methyl group is electron-donating through a positive inductive (+I) effect and hyperconjugation. lumenlearning.com This effect increases the electron density in the aromatic ring, particularly at the ortho and para positions relative to the methyl group, partially counteracting the withdrawing effects of the fluorine substituents.

Molecular Electrostatic Potential (MEP): A computed MEP map would visually represent the electron density distribution. It is predicted that the map would show a highly positive (blue) region around the carbonyl carbon, confirming its electrophilic nature. The oxygen and fluorine atoms would exhibit highly negative (red) potentials, indicating their high electron density and potential to act as hydrogen bond acceptors. The methyl-substituted aromatic ring would show a more electron-rich (less positive) character compared to the trifluoroacetyl group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational preferences and intermolecular interactions. nih.govpeerj.com

For this compound, a key structural feature is the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group. The conformation of the molecule is determined by the interplay between electronic effects (conjugation) and steric effects.

Conformational Preferences: Conjugation between the carbonyl group's π-system and the aromatic ring favors a planar conformation. However, steric hindrance between the bulky trifluoroacetyl group and the ortho-methyl group would likely force the carbonyl group out of the plane of the aromatic ring. researchgate.netchemistrywithdrsantosh.comnumberanalytics.com This twisting would disrupt π-conjugation, which could be observed in changes to the molecule's UV-Vis absorption spectrum. mun.ca MD simulations could quantify this dihedral angle and explore the energy landscape of different rotational isomers (rotamers). The most stable conformation would be one that minimizes the steric repulsion between the ortho-methyl group and the trifluoroacetyl group. chemistrywithdrsantosh.com

Intermolecular Interactions: In a condensed phase, MD simulations could model how molecules of this compound interact with each other or with solvent molecules. The molecule possesses a significant dipole moment due to its polar C=O and C-F bonds. Therefore, dipole-dipole interactions would be a primary intermolecular force. The simulations could also explore the potential for weak hydrogen bonding between the fluorine or oxygen atoms and hydrogen atoms of neighboring molecules or solvents.

Transition State Theory and Reaction Pathway Elucidation for Mechanistic Insights

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. acs.org By computationally locating the transition state (the highest energy point along a reaction coordinate) and calculating its energy, chemists can determine the activation energy (Ea) of a reaction, which is crucial for predicting its rate. nih.govresearchgate.net

A likely reaction to be studied for this molecule is the nucleophilic addition to the highly electrophilic carbonyl carbon. academie-sciences.frlibretexts.org

Reaction Pathway Modeling: Computational methods would be used to model the entire reaction pathway, from reactants to products, passing through the transition state. For example, in the addition of a hydride (H⁻) nucleophile, the calculations would model the approach of the hydride to the carbonyl carbon.

Transition State Structure: The transition state for this reaction would involve the partial formation of the new C-H bond and the partial breaking of the C=O π-bond. The geometry would be approximately tetrahedral around the carbonyl carbon.

Activation Energy: The strong electron-withdrawing effect of the -CF₃ group would stabilize the developing negative charge on the oxygen atom in the transition state. This stabilization would lower the energy of the transition state, resulting in a lower activation energy compared to a non-fluorinated ketone. researchgate.net A lower activation energy implies a faster reaction rate. TST calculations could precisely quantify this effect and provide detailed mechanistic insights into why fluorinated ketones are highly reactive towards nucleophiles. acs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry, especially DFT, is widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. rsc.orgworktribe.com

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. researchgate.netrsc.org For this compound, a very strong absorption band corresponding to the C=O stretch would be predicted. Due to the inductive effect of the -CF₃ group, this peak would be expected at a higher frequency (e.g., >1700 cm⁻¹) compared to non-fluorinated acetophenones. libretexts.org Strong absorptions corresponding to C-F stretching vibrations would also be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts is a common application of computational chemistry. researchgate.netnih.gov

¹⁹F NMR: This would be particularly valuable. Separate signals would be predicted for the -CF₃ group and the fluorine on the aromatic ring. The precise chemical shifts are highly sensitive to the electronic environment, and computational predictions can help assign experimental spectra, especially in complex molecules. nih.gov

¹³C NMR: The chemical shift of the carbonyl carbon would be a key feature. Its exact value would be influenced by the competing electronic effects of the aromatic ring, the methyl group, and the trifluoromethyl group.

¹H NMR: The chemical shifts and splitting patterns for the aromatic protons and the methyl protons would be predicted.

Table 2. Hypothetical Comparison of Experimental vs. Computationally Predicted ¹⁹F NMR Chemical Shifts.
Fluorine GroupHypothetical Experimental Shift (ppm)Predicted Shift (ppm) (e.g., using DFT)Expected Multiplicity
-CF₃-65 to -75-68.5Singlet (or doublet if coupling to 4'-F)
4'-F-105 to -115-110.2Complex multiplet (coupling to aromatic protons)

Applications in Advanced Organic Synthesis

Stereoselective Synthesis Utilizing 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone as a Chiral Building Block

Fluorinated compounds, particularly those with trifluoromethyl groups, are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. The use of chiral building blocks is a cornerstone of modern stereoselective synthesis, enabling the construction of complex molecules with precise three-dimensional arrangements. While specific examples detailing the use of this compound as a chiral building block are not readily found, its structure suggests potential applications in asymmetric synthesis.

Synthesis of Trifluoromethyl-substituted Heterocycles and Complex Organic Molecules

Trifluoromethylated heterocycles are a prevalent motif in many pharmaceuticals and agrochemicals. researchgate.net Generally, trifluoromethyl ketones can serve as versatile precursors for the synthesis of a variety of trifluoromethyl-containing heterocyclic systems. researchgate.netresearchgate.net Synthetic strategies often involve the reaction of the ketone moiety with dinucleophilic reagents to construct the heterocyclic ring. For a compound like this compound, this could involve reactions to form pyrazoles, pyrimidines, or other heterocycles where the trifluoromethyl group is a key substituent. However, specific literature detailing these transformations for this particular acetophenone (B1666503) derivative is scarce.

Enantioselective and Diastereoselective Transformations

The carbonyl group in this compound is a key functional handle for various chemical transformations. Enantioselective and diastereoselective reductions of the ketone, for instance, would yield chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of more complex chiral molecules. Methodologies for the asymmetric reduction of trifluoromethyl ketones are well-established and often employ chiral catalysts based on transition metals or enzymes. Similarly, enantioselective additions of nucleophiles (e.g., organometallic reagents) to the carbonyl group would establish a chiral center. While these transformations are general for trifluoromethyl ketones, specific studies focusing on this compound are not prominently reported. nih.govnih.gov

Role as a Precursor in Fluoropolymer and Advanced Material Research

Fluoropolymers are a class of polymers known for their high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net They are synthesized from fluorinated monomers. While acetophenone derivatives are not typical monomers for polymerization, they can be chemically modified to introduce polymerizable groups. For instance, the aromatic ring of this compound could be functionalized with a vinyl or other polymerizable group. The resulting monomer could then be used in the synthesis of specialty fluoropolymers with tailored properties. However, there is no direct evidence in the available literature to suggest that this compound is currently used as a significant precursor in fluoropolymer or advanced material research. nih.govresearchgate.net

Strategies for Derivatization for Specialized Research Applications

The chemical structure of this compound allows for various derivatization strategies to create molecules for specialized research applications.

Chemical Modification for Analytical Probes and Labeling Agents

The development of analytical probes and labeling agents is crucial for various biochemical and medical studies. The fluorinated nature of this compound could be advantageous in the design of probes for ¹⁹F NMR-based assays. The aromatic ring or the methyl group could be functionalized to attach moieties that can bind to specific biological targets. Furthermore, the introduction of a fluorophore to the molecule could create a fluorescent probe. While these are plausible derivatization strategies, there are no specific examples in the literature of this compound being used for the development of analytical probes or labeling agents. nih.govnih.gov

Synthesis of Chemically Modified Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in drug discovery and development, where systematic modifications of a lead compound are made to understand how chemical structure affects biological activity. nih.govnih.govdoi.org this compound, with its distinct substitution pattern, could serve as a scaffold for the synthesis of new analogs for SAR studies. Modifications could include altering the substituents on the aromatic ring, transforming the ketone functionality, or changing the trifluoromethyl group. These analogs could then be tested for their biological activity to build an SAR profile. However, specific SAR studies based on derivatives of this compound are not described in the currently available scientific literature. frontiersin.org

Exploration of 2 Methyl 2,2,2,4 Tetrafluoroacetophenone in Biological and Biochemical Research

Enzyme Inhibition Studies Utilizing Fluorinated Ketone Analogs

Fluorinated ketones, particularly trifluoromethyl ketones (TFMKs), are a significant class of enzyme inhibitors. nih.gov Their efficacy stems from the strong electron-withdrawing nature of the fluorine atoms, which profoundly influences the reactivity of the adjacent carbonyl group. nih.govmetabolomics.se This chemical feature makes them excellent transition-state analogs for enzymes that catalyze hydrolysis reactions, such as esterases. nih.govresearchgate.net

Competitive Inhibition Mechanisms of Esterases (e.g., MeSA Esterase)

Trifluoromethyl ketones are known to be potent, reversible inhibitors of a wide variety of esterases. nih.govmetabolomics.se They function as competitive inhibitors by mimicking the transition state of the enzyme-substrate complex. nih.gov The mechanism involves the nucleophilic attack by a serine residue within the enzyme's active site on the highly electrophilic carbonyl carbon of the fluorinated ketone. nih.govmetabolomics.se This interaction is favored because the electron-withdrawing trifluoromethyl group polarizes the carbonyl, making it more susceptible to attack than a typical ketone. metabolomics.se

The result of this attack is the formation of a stable tetrahedral adduct, known as a hemiketal. nih.govmdpi.com This structure is a close mimic of the unstable tetrahedral intermediate formed during the normal hydrolysis of an ester substrate. metabolomics.se However, due to the stability of the hemiketal and the lack of a suitable leaving group, the enzyme is effectively "trapped," preventing it from completing the catalytic cycle and inhibiting its function. metabolomics.se This mechanism has been observed in the inhibition of various serine esterases, including acetylcholinesterase and carboxylesterases. nih.govnih.gov In the context of plant biochemistry, this inhibitory action is particularly relevant for enzymes like Methyl Salicylate (B1505791) (MeSA) Esterase, which plays a crucial role in hormone signaling.

FeatureDescription
Inhibitor Class Fluorinated Ketones (e.g., Trifluoromethyl ketones)
Mechanism Competitive, Transition-State Analog Inhibition nih.govmetabolomics.se
Key Interaction Nucleophilic attack by active site Serine on the ketone's carbonyl carbon nih.gov
Intermediate Formation of a stable, tetrahedral hemiketal adduct mdpi.com
Effect on Enzyme The enzyme is trapped in an inactive state, unable to complete catalysis metabolomics.se

Probing Enzyme Active Site Topography and Catalytic Mechanisms

The use of fluorinated ketone analogs extends beyond simple inhibition; they are invaluable tools for probing the structure and function of enzyme active sites. nih.govresearchgate.net Because these inhibitors form a stable complex that resembles a key step in the catalytic process, they allow researchers to effectively "freeze" the enzyme in a catalytically relevant state. researchgate.net This stabilized complex can then be studied using techniques like X-ray crystallography to gain high-resolution insights into the three-dimensional arrangement of the active site.

By synthesizing and testing a series of structurally varied fluorinated ketone analogs, researchers can map the topography of the binding pocket. For instance, altering the aromatic ring substitutions of an acetophenone-based inhibitor like 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone can reveal how steric bulk and electronic properties in different positions affect binding affinity. This structure-activity relationship data helps to delineate the precise shape of the active site and identify key contact points between the enzyme and its substrate, providing crucial information for understanding substrate specificity and the catalytic mechanism. nih.gov

Applications in Plant Biochemistry and Signaling Pathway Research

In plants, intricate signaling networks are essential for growth, development, and defense against pathogens. Fluorinated ketone inhibitors have been instrumental in elucidating components of these pathways, particularly those related to plant immunity.

Investigation of Salicylic Acid Metabolism and Analog-Mediated Pathway Modulation

Salicylic acid (SA) is a critical phytohormone involved in plant defense signaling. nih.gov Plants can convert SA into its volatile methyl ester, methyl salicylate (MeSA), which acts as a mobile signal. nih.gov MeSA is transported throughout the plant, where it is then converted back into active SA by MeSA esterases to trigger a defense response in distant tissues. nih.gov

Understanding the precise role of this conversion is crucial. An inhibitor like this compound, designed to target MeSA esterase, serves as a powerful molecular probe. By applying such an inhibitor, researchers can block the conversion of MeSA to SA. This allows them to differentiate the biological activities of MeSA from those of SA and to study the metabolic flux within the SA pathway. This approach helps to confirm the importance of MeSA hydrolysis in activating downstream defense gene expression and other SA-mediated responses.

Role in Understanding Systemic Acquired Resistance (SAR) Pathways in Plants

Systemic Acquired Resistance (SAR) is a form of long-lasting, broad-spectrum immunity in plants that is activated throughout the organism following a localized pathogen attack. nih.govnih.gov The establishment of SAR requires a mobile signal to travel from the site of infection to distant, uninfected tissues, priming them for a more rapid and robust defense response. nih.gov MeSA has been identified as a key mobile signal in the SAR pathway in some plant species. nih.gov

The use of MeSA esterase inhibitors has been pivotal in confirming this role. By treating plants with these inhibitors, scientists can prevent the conversion of the mobile MeSA signal back into SA in systemic leaves. The subsequent failure to activate SAR-related genes and establish systemic resistance provides strong evidence that the hydrolysis of MeSA is an essential step for the activation of SAR. nih.gov This experimental strategy allows for direct testing of the hypothesis that SA, not MeSA itself, is the ultimate activator of the defense response in the systemic tissues.

Pathway ComponentRole in SAREffect of MeSA Esterase Inhibitor
Initial Pathogen Attack Triggers local defense and production of signaling molecules.No direct effect.
Salicylic Acid (SA) Primary signaling molecule for defense. nih.govNo direct effect on initial synthesis.
Methyl Salicylate (MeSA) Volatile, mobile signal transported to systemic tissues. nih.govNo effect on its transport.
MeSA Esterase Converts MeSA back to active SA in systemic tissues.Blocks the enzyme's function.
SAR Activation SA accumulation in systemic tissues activates defense genes. nih.govPrevents SA accumulation from MeSA, thus inhibiting SAR activation.

Q & A

Q. What synthetic methodologies are effective for preparing 2'-Methyl-2,2,2,4'-tetrafluoroacetophenone?

A common approach involves gem-difluorination using N-fluoropyridinium salts. For example, zinc chloride or iron(III) chloride can accelerate the reaction, improving yields (up to 71% under optimized conditions). The reaction typically proceeds at ambient temperature, with purification via steam distillation and benzene extraction .

Q. How is this compound characterized spectroscopically?

Key techniques include ¹⁹F NMR for identifying fluorine environments and GC-MS for molecular weight confirmation (C₉H₇F₄O, MW 192.11). The trifluoromethyl (CF₃) group shows distinct signals at ~-70 ppm in ¹⁹F NMR. Infrared spectroscopy (IR) can validate carbonyl (C=O) stretching near 1700 cm⁻¹ .

Q. What purification methods are recommended for isolating this compound?

Post-synthesis, steam distillation removes volatile impurities, followed by solvent extraction (e.g., benzene) and reduced-pressure rectification. Column chromatography (silica gel, ethyl acetate/hexane) may refine purity for analytical-grade samples .

Advanced Research Questions

Q. How does the 2'-methyl group influence regioselectivity in fluorination reactions?

The methyl group at the 2'-position sterically hinders electrophilic substitution, directing fluorination to the 4'-position. Comparative studies with non-methyl analogs (e.g., 2,2,2,4'-tetrafluoroacetophenone) show reduced byproduct formation in methyl-substituted derivatives due to enhanced steric control .

Q. What are the mechanistic considerations for using this compound in synthesizing 4-nitrogen-substituted benzoic acids?

In aromatic substitution reactions , the electron-withdrawing CF₃ group activates the acetophenone moiety for nucleophilic attack by amines. Subsequent haloform reaction (e.g., with iodine/NaOH) cleaves the ketone to yield benzoic acids. Even weakly nucleophilic amines (7–9-membered rings) achieve moderate-to-high yields (50–85%) under mild conditions .

Q. How can reaction conditions be optimized for scale-up synthesis?

Key parameters include:

  • Catalyst loading : 10 mol% ZnCl₂ improves reaction rates without side-product formation.
  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of fluorinated intermediates.
  • Temperature control : Maintaining 60–80°C prevents thermal decomposition of the tetrafluoroacetophenone core .

Key Methodological Insights

  • Contradiction Note : While emphasizes ZnCl₂ as a catalyst, uses amine nucleophiles without metal additives, suggesting substrate-dependent optimization.
  • Advanced Application : The compound’s stability under acidic conditions makes it suitable for multi-step syntheses, such as bioactive benzoic acid derivatives used in medicinal chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.